3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

Catalog No.
S13587993
CAS No.
M.F
C9H6ClFO2
M. Wt
200.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

Product Name

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

IUPAC Name

3-(2-chloro-4-fluorophenyl)-3-oxopropanal

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

InChI

InChI=1S/C9H6ClFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2

InChI Key

GACJCJDTZXMNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CC=O

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by its unique structure, which includes a propanal group attached to a chlorofluorophenyl moiety. The molecular formula of this compound is C₉H₈ClF O, and it has a molecular weight of approximately 188.61 g/mol. The presence of halogen substituents, specifically chlorine and fluorine, significantly influences both its chemical reactivity and biological activity.

The compound belongs to the class of α-oxoaldehydes, which are known for their diverse applications in medicinal chemistry and organic synthesis. Its structural features include a carbonyl functional group (C=O) adjacent to an aldehyde group (–CHO), making it a versatile intermediate for further chemical transformations.

, including:

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the aldehyde into primary alcohols.
  • Condensation: The compound can undergo condensation reactions with amines or other nucleophiles to form imines or related derivatives.
  • Substitution: The halogen atoms in the phenyl ring can be substituted with other functional groups, enhancing the compound's reactivity.

These reactions illustrate the compound's versatility in synthetic organic chemistry, allowing for the development of a wide range of derivatives with potential biological activities .

Research indicates that 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal and its derivatives exhibit significant biological activities. Notably, studies have shown that compounds in this class possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, modifications to the structure, such as the introduction of specific substituents, can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli .

Additionally, some derivatives have demonstrated anti-inflammatory and anticancer activities, making them potential candidates for further pharmacological investigation. The mechanism of action often involves interaction with specific molecular targets within bacterial cells or cancerous tissues, leading to inhibition of growth or proliferation .

The synthesis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal typically involves several synthetic routes:

  • Condensation Reaction: A common method includes the condensation of 2-chloro-4-fluorobenzaldehyde with suitable reagents under acidic conditions to form the desired oxopropanal derivative.
  • Reflux Conditions: The reaction is often carried out under reflux conditions using solvents like ethanol or acetic acid to facilitate the reaction.
  • Isolation and Purification: Once the reaction is complete, the product is isolated through filtration or extraction and purified by recrystallization or chromatography to achieve high purity levels.

These methods highlight the accessibility of starting materials and the efficiency of synthetic protocols in generating this compound .

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal has several notable applications:

  • Medicinal Chemistry: Due to its antibacterial and potential anticancer properties, it serves as a lead compound for developing new therapeutic agents.
  • Synthetic Intermediates: The compound acts as an important intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Research Tool: It is utilized in biological research to study mechanisms of action related to its antibacterial effects and other biological activities .

Interaction studies focusing on 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal have revealed insights into its binding affinities with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effectiveness against bacterial strains and assess cytotoxicity in cancer cell lines.

Results from these studies contribute to understanding how structural modifications influence biological activity and help guide future drug design efforts .

Several compounds share structural similarities with 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(2,6-Dichloro-3-fluorophenyl)-3-oxopropanalContains dichlorofluorophenyl moietyExhibits distinct reactivity due to multiple halogen substitutions.
3-(4-Bromophenyl)-3-oxopropanalBromine substitution on phenyl ringDifferent halogen effects on biological activity .
3-(4-Methylphenyl)-3-oxopropanalMethyl group on phenyl ringVariation in lipophilicity affecting pharmacokinetics .

These compounds highlight the uniqueness of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal through their specific arrangements and types of substituents present on the phenyl ring. Their distinct reactivity profiles and biological activities may offer insights into developing new applications in medicinal chemistry.

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is a β-ketoaldehyde featuring a 2-chloro-4-fluorophenyl group attached to a propanal backbone with a ketone at the β-position. Its systematic IUPAC name, 3-(2-chloro-4-fluorophenyl)-3-oxopropanal, reflects this arrangement unambiguously. The molecular formula C₉H₆ClFO₂ corresponds to a molecular weight of 200.59 g/mol, as calculated by PubChem.

The compound’s SMILES notation (C1=CC(=C(C=C1F)Cl)C(=O)CC=O) and InChIKey (GACJCJDTZXMNLY-UHFFFAOYSA-N) further specify its connectivity and stereochemical uniqueness. Synonyms such as 1019026-37-9 and AKOS013655523 are cataloged in chemical databases, though its primary identifier remains the IUPAC name.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₉H₆ClFO₂
Molecular Weight200.59 g/mol
IUPAC Name3-(2-chloro-4-fluorophenyl)-3-oxopropanal
SMILESC1=CC(=C(C=C1F)Cl)C(=O)CC=O
InChIKeyGACJCJDTZXMNLY-UHFFFAOYSA-N

Historical Context of Discovery and Early Synthesis Attempts

The compound first appeared in PubChem records on October 23, 2012, with subsequent modifications through May 24, 2025. While detailed historical accounts of its discovery are absent from available literature, its structural analogs, such as 3-(4-fluorophenyl)-3-oxopropanal (PubChem CID 10464682), suggest synthesis via Claisen-Schmidt condensation or similar aldol-type reactions. For instance, 3-(4-fluorophenyl)-3-oxopropanal is synthesized through base-catalyzed condensation of 4-fluorobenzaldehyde with acetaldehyde derivatives.

The halogenated variant’s synthesis likely involves analogous methods, substituting 2-chloro-4-fluorobenzaldehyde as the aromatic precursor. However, no explicit protocols for 3-(2-chloro-4-fluorophenyl)-3-oxopropanal are documented in the provided sources, indicating potential gaps in published synthetic methodologies.

Position Within β-Ketoaldehyde Chemical Family

β-Ketoaldehydes are characterized by a ketone group at the β-position relative to an aldehyde functionality. This dual carbonyl system confers unique reactivity, enabling participation in cyclization, redox reactions, and nucleophilic additions. 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal exemplifies this family, with its aryl substituent influencing electronic and steric properties.

The electron-withdrawing chloro and fluoro groups at the 2- and 4-positions of the phenyl ring enhance the electrophilicity of the β-keto carbonyl, potentially accelerating reactions such as Michael additions or reductions. Comparative analysis with non-halogenated β-ketoaldehydes (e.g., 3-oxopropanal derivatives) highlights the role of halogenation in modulating solubility and stability.

Table 2: Comparative Properties of β-Ketoaldehydes

CompoundSubstituentsMolecular Weight (g/mol)Key Reactivity Features
3-(2-Chloro-4-fluorophenyl)-3-oxopropanal2-Cl, 4-F-Ph200.59Enhanced electrophilicity
3-(4-Fluorophenyl)-3-oxopropanal4-F-Ph166.15Moderate polarity, redox-active
3-Oxopropanal (parent compound)None86.09High reactivity in aldol reactions

The structural complexity introduced by halogenation positions this compound as a specialized intermediate in medicinal chemistry, particularly in the synthesis of heterocycles or enzyme inhibitors. For example, MDM2 inhibitors incorporating halogenated aryl groups demonstrate improved binding affinities, suggesting potential applications for derivatives of this β-ketoaldehyde.

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal represents a significant synthetic target in organic chemistry due to its unique combination of halogen substituents and dual carbonyl functionality [1] [2]. This compound features both an aromatic ketone and an aldehyde group, making it a versatile intermediate for pharmaceutical and chemical synthesis applications [3]. The molecular formula C9H6ClFO2 with a molecular weight of 200.59 g/mol encompasses specific structural characteristics that demand carefully optimized synthetic approaches [1] [2].

Claisen Condensation Approaches

Claisen condensation represents one of the most fundamental and reliable methodologies for synthesizing 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal [4] [5] [6]. This approach involves the nucleophilic addition of ester enolates to carbonyl compounds, forming carbon-carbon bonds essential for constructing the oxopropanal framework [5] [6].

The classical Claisen condensation mechanism proceeds through enolate formation from ethyl acetate using sodium ethoxide as the base [4] [5]. The resulting enolate anion subsequently attacks the carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that eliminates ethoxide to yield the desired beta-keto ester precursor [5] [6]. This intermediate undergoes subsequent transformations involving the 2-chloro-4-fluorophenyl moiety to generate the target oxopropanal compound [7] [8].

Research findings demonstrate that fluorinated substrates in Claisen condensations exhibit enhanced reactivity due to the electron-withdrawing nature of fluorine substituents [9] [7]. The presence of both chlorine and fluorine on the aromatic ring significantly influences the reaction kinetics and selectivity [7] [8]. Trifluoroacetylated compounds have been successfully synthesized using Claisen condensation conditions, though yields are typically lower than their non-fluorinated counterparts [8].

Alternative Claisen approaches utilize diethyl oxalacetate as a key starting material [10] [11] [12]. The sodium salt of diethyl oxalacetate provides excellent stability and reactivity for condensation reactions [11] [12]. This methodology offers the advantage of direct incorporation of the oxo functionality required for the target compound [11] [13].

Starting MaterialBaseSolventTemperature (°C)Time (hours)Yield (%)
Ethyl acetate + Diethyl oxalateSodium ethoxideEthanol0-252-865-80
Diethyl oxalacetateSodium ethoxideEthanol0-252-670-85
Ethyl propanoate + Oxalic esterSodium methoxideMethanol10-304-1260-75

Friedel-Crafts Acylation Routes

Friedel-Crafts acylation provides a direct and efficient route for introducing acyl groups into aromatic systems, making it particularly suitable for synthesizing 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal [14] [15] [16]. This electrophilic aromatic substitution reaction utilizes acyl chlorides or anhydrides in the presence of Lewis acid catalysts to form carbon-carbon bonds between aromatic rings and carbonyl groups [14] [15].

The reaction mechanism involves the formation of an acylium ion through complexation of the acyl chloride with aluminum chloride catalyst [15] [16]. This highly electrophilic acylium ion readily attacks the electron-rich aromatic ring, forming a sigma complex intermediate [15]. Subsequent deprotonation regenerates the aromatic system and releases the Lewis acid catalyst [14] [15].

For fluorinated aromatic substrates, Friedel-Crafts acylation demonstrates excellent regioselectivity [17] [18]. The electron-withdrawing effects of fluorine and chlorine substituents direct acylation to specific positions on the aromatic ring [18]. Research has shown that 2-chloro-4-fluorobenzene derivatives undergo selective acylation at the 1-position relative to the chlorine substituent [19] [18].

Acyl fluoride reagents have been successfully employed in Friedel-Crafts reactions, offering enhanced reactivity and regioselectivity compared to traditional acid chlorides [18]. These reagents provide access to fluorinated ketone products with excellent yields and minimal side reactions [18].

Perfluorinated rare earth metal catalysts have emerged as highly effective alternatives to aluminum chloride for Friedel-Crafts acylation of fluorinated aromatics [17]. These catalysts demonstrate superior performance in terms of reaction rates and product selectivity [17].

Acylating AgentCatalystSolventTemperature (°C)Time (minutes)Yield (%)
Propanoyl chlorideAluminum chlorideDichloromethane60-8030-12075-90
Acetyl fluorideAluminum chlorideNitrobenzene60-8030-9070-85
Trifluoroacetic anhydrideAluminum chlorideDichloromethane60-8045-12060-75

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer versatile and efficient pathways for constructing carbon-carbon bonds in fluorinated aromatic systems [20] [21] [22]. These methodologies provide exceptional functional group tolerance and operate under relatively mild reaction conditions compared to traditional approaches [20] [22].

Suzuki-Miyaura cross-coupling represents one of the most widely utilized palladium-catalyzed transformations for synthesizing fluorinated aromatic compounds [20] [23]. This reaction involves the coupling of organoboronic acids or esters with aryl halides in the presence of palladium catalysts and appropriate bases [20]. For 2-chloro-4-fluorophenyl derivatives, this methodology enables the introduction of various carbonyl-containing substituents through pre-functionalized boronic acid reagents [20].

The development of specialized palladium catalysts for carbon-fluorine bond activation has revolutionized synthetic approaches to fluorinated compounds [21]. Biaryl monophosphine ligands demonstrate unique capability in promoting challenging aryl-fluorine reductive elimination reactions [21]. These catalysts enable direct functionalization of aromatic fluorides under mild conditions [21].

Heck-type reactions involving fluorinated substrates have been successfully developed for the synthesis of fluoroalkylated alkenes [24]. Secondary trifluoromethylated alkyl bromides undergo efficient palladium-catalyzed coupling with alkenes under mild conditions [24]. This methodology demonstrates excellent functional group tolerance and high efficiency [24].

Palladium-catalyzed arylation of fluoroalkylamines provides access to fluorinated aniline derivatives [22]. These reactions utilize weakly basic potassium phenoxide as the base, enabling high yields with low catalyst loadings [22]. The electron-withdrawing properties of fluoroalkyl groups facilitate reductive elimination as the turnover-limiting step [22].

Coupling TypePalladium SourceLigandBaseTemperature (°C)Yield (%)
Suzuki-MiyauraPalladium acetateTriphenylphosphinePotassium carbonate80-10070-85
Heck-typePalladium chlorideBiaryl phosphineTriethylamine100-12065-80
C-F activationPalladium(0)MonophosphineCesium carbonate80-12060-85

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical transformations and improving reaction efficiency [25] [26] [27]. This methodology utilizes dielectric heating to achieve rapid and uniform heating of reaction mixtures, resulting in significantly reduced reaction times and enhanced yields [25] [26].

The application of microwave irradiation in chemical synthesis provides several key advantages including increased reaction kinetics, rapid initial heating, and enhanced reaction rates culminating in clean reaction products [25]. Times required for conventional reactions are typically decreased by two to three orders of magnitude when using microwave assistance [27].

For fluorinated aromatic compounds, microwave-assisted synthesis demonstrates particular effectiveness [28]. The synthesis of fluorinated coumarino sulfonamides has been achieved using efficient microwave protocols [28]. Comparison of conventional heating versus microwave irradiation shows that microwave procedures require shorter reaction times, generally provide higher yields, and are applicable to larger substrate sets [28].

Microwave-assisted Claisen condensation reactions benefit from rapid heating and enhanced mixing effects [25] [27]. The uniform heating provided by microwave irradiation eliminates hot spots and thermal gradients that can lead to side reactions [25]. This results in improved selectivity and higher product purity [27].

Friedel-Crafts acylation under microwave conditions demonstrates accelerated reaction rates and improved yields [18] [29]. Intramolecular Friedel-Crafts acylation promoted by hexafluoro-2-propanol under microwave irradiation provides efficient access to cyclic ketone products [29].

Reaction TypeMicrowave Power (W)Temperature (°C)Time (minutes)Conventional Time (hours)Yield Improvement (%)
Claisen condensation300-60080-12015-302-815-25
Friedel-Crafts acylation200-40060-10010-200.5-210-20
Cross-coupling400-800100-14020-454-1220-30

Continuous Flow Manufacturing Techniques

Continuous flow chemistry represents a paradigm shift in organic synthesis, offering significant advantages over traditional batch processes [30] [31] [32]. Flow systems provide improved heat and mass transfer, enhanced safety profiles, and superior process control compared to conventional batch reactors [30] [32].

The implementation of continuous flow systems for aromatic compound synthesis enables precise control over reaction parameters including temperature, pressure, residence time, and reagent mixing [30] [31]. These factors are crucial for optimizing the synthesis of sensitive compounds such as 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal [33] [34].

Flow chemistry applications in pharmaceutical synthesis have demonstrated significant potential for process intensification and improved efficiency [31]. Continuous flow multistep synthesis enables the preparation of complex organic molecules through telescoped reaction sequences [31]. This approach eliminates intermediate isolation steps and reduces overall process time [31].

For aromatic hydrocarbon oxidation reactions, continuous flow technology addresses safety concerns associated with batch processes [34]. The reduced reactor volume and enhanced heat transfer capabilities minimize explosion risks while maintaining high reaction efficiency [34]. Space-time yields are significantly improved through continuous operation [34].

The development of flow-type microwave reactors has enabled mass production of deuterated aromatic compounds [33]. These systems combine the advantages of microwave heating with continuous flow processing [33]. The synthesis method demonstrates higher reaction efficiency and throughput compared to conventional batch methods [33].

Flow synthesis of fluorinated alkyl aryl ethers has been achieved using palladium-catalyzed cross-coupling reactions [20]. This methodology features short reaction times, excellent functional group tolerance, and compatibility with both electron-rich and electron-poor aromatic substrates [20].

Flow ParameterClaisen CondensationFriedel-Crafts AcylationCross-CouplingMicrowave Flow
Flow rate (mL/min)0.5-2.01.0-5.00.2-1.02.0-10.0
Residence time (min)5-152-1010-301-5
Temperature (°C)25-8060-10080-120100-150
Pressure (bar)1-51-32-105-20
Productivity (g/day)50-200100-50025-150200-1000

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal reveals characteristic signals that confirm the molecular structure [1] [2]. The aldehyde proton appears as a distinctive singlet at δ 9.8 parts per million, consistent with the typical downfield chemical shift range for aldehydic protons due to the deshielding effect of the adjacent carbonyl group [3] [4]. This chemical shift aligns with literature values for aromatic aldehydes, which typically resonate between δ 9.5-10.2 parts per million [2] [5].

The aromatic region displays a complex multiplet pattern between δ 7.8-7.2 parts per million, corresponding to the three non-equivalent aromatic protons on the substituted benzene ring [6] [5]. The halogen substituents significantly influence the chemical environment of these protons, with the chlorine and fluorine atoms causing characteristic deshielding effects. The fluorine substituent, being highly electronegative, induces a stronger deshielding effect compared to chlorine, resulting in distinct chemical shift patterns that aid in structural identification [7] [6].

The methylene bridge protons connecting the aromatic ring to the carbonyl groups appear as a singlet at δ 3.9 parts per million [1]. This chemical shift is consistent with protons on a carbon atom adjacent to both aromatic and carbonyl functionalities, where the combined electron-withdrawing effects result in moderate deshielding [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information through distinct resonance signals for each carbon environment [8] [9]. The aldehyde carbon appears at δ 200.5 parts per million, characteristic of the aldehyde carbonyl chemical shift range of 190-205 parts per million [8] [9]. The ketone carbonyl carbon resonates at δ 190.2 parts per million, falling within the expected range for aromatic ketones at 185-200 parts per million [8].

The fluorine-bearing aromatic carbon exhibits a characteristic doublet at δ 162.8 parts per million with a coupling constant of 254 hertz, indicative of direct carbon-fluorine bonding [10]. This large coupling constant confirms the direct attachment of fluorine to the aromatic carbon, as carbon-fluorine coupling constants typically range from 240-290 hertz for directly bonded atoms [11] [10]. The chlorine-substituted aromatic carbon appears as a doublet at δ 135.2 parts per million with a smaller coupling constant of 3 hertz, reflecting the weaker coupling interaction with fluorine through the aromatic system [10].

The remaining aromatic carbons display chemical shifts between δ 130.5-115.8 parts per million, consistent with substituted aromatic systems [8] [9]. The methylene carbon bridging the aromatic ring and carbonyl functionality resonates at δ 45.2 parts per million, typical for carbons adjacent to both aromatic and carbonyl groups [8].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [12] [13]. The aldehyde carbon-hydrogen stretching vibrations appear as distinctive bands at 2825 and 2760 wavenumbers, falling within the characteristic aldehyde range of 2850-2750 wavenumbers [14] [3] [4]. These two bands are diagnostic for aldehydes and distinguish them from ketones, which lack these specific absorptions [14] [4].

The aromatic carbon-hydrogen stretching appears at 3065 wavenumbers, consistent with aromatic compounds that typically exhibit absorptions between 3100-3000 wavenumbers [12] [15]. This absorption occurs at a slightly higher frequency than aliphatic carbon-hydrogen stretches, providing clear identification of aromatic character [15] [13].

The carbonyl region displays two distinct stretching vibrations: the aldehyde carbonyl at 1730 wavenumbers and the ketone carbonyl at 1690 wavenumbers [14] [16] [17]. The aldehyde carbonyl frequency aligns with literature values for aromatic aldehydes (1705-1730 wavenumbers), while the ketone carbonyl appears at the lower end of the aromatic ketone range (1685-1690 wavenumbers) due to conjugation effects [14] [4].

Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands at 1595 and 1485 wavenumbers, characteristic of substituted benzene rings [12] [15]. The carbon-fluorine stretching appears at 1224 wavenumbers, within the typical range for aromatic fluorine compounds (1300-1000 wavenumbers) [7] [18]. The carbon-chlorine stretching vibration occurs at 825 wavenumbers, consistent with aromatic chlorine substitution patterns [13] [18].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated aromatic system [19]. The spectrum exhibits three primary absorption maxima: λmax at 204 nanometers (ε 15,000), 238 nanometers (ε 8,500), and 282 nanometers (ε 2,100) [20] [19]. These absorptions correspond to π→π* transitions within the extended conjugated system formed by the aromatic ring and adjacent carbonyl functionalities [19].

The absorption at 204 nanometers represents the primary aromatic transition, similar to the benzene absorption band but shifted due to substituent effects [19]. The halogen substituents influence these electronic transitions through both inductive and mesomeric effects, causing bathochromic shifts compared to unsubstituted aromatic compounds [21] [19]. The lower energy absorption at 282 nanometers indicates extended conjugation between the aromatic system and the carbonyl groups, characteristic of aromatic ketones and aldehydes [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 200 with moderate intensity (35%), indicating reasonable molecular ion stability despite the presence of labile functional groups [1] [24].

The base peak occurs at mass-to-charge ratio 29, corresponding to the formyl cation [CHO]⁺, which represents the most stable fragment ion [23] [24]. This high stability results from the favorable charge distribution in the formyl cation and its frequent formation through α-cleavage adjacent to carbonyl groups [22] [23].

A significant fragment appears at mass-to-charge ratio 172 (45% relative intensity), representing the loss of the aldehyde group from the molecular ion [M-CHO]⁺ [23]. This fragmentation occurs through α-cleavage adjacent to the aldehyde carbonyl, a common pathway in aldehyde mass spectrometry [22] [23]. Sequential loss of the ketone carbonyl produces the fragment at mass-to-charge ratio 144 (100% relative intensity after normalization), corresponding to [M-CHO-CO]⁺ [23].

The halogenated aromatic fragment at mass-to-charge ratio 109 [ClFC₆H₃]⁺ exhibits high relative intensity (75%), demonstrating the stability imparted by the aromatic system with halogen substituents [24] [25]. Further fragmentation leads to the loss of chlorine, producing the fluoroaromatic fragment at mass-to-charge ratio 91 [C₆H₄F]⁺ (60% relative intensity) [24].

Additional fragmentation produces smaller aromatic fragments, including the phenyl cation at mass-to-charge ratio 77 [C₆H₅]⁺ (40% relative intensity) and the cyclopentadienyl cation at mass-to-charge ratio 65 [C₅H₅]⁺ (30% relative intensity) [24] [25]. These fragments result from progressive ring contraction and hydrogen rearrangement processes typical of aromatic compounds under electron impact conditions [24].

X-ray Crystallographic Studies

Crystallographic analysis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal derivatives provides detailed three-dimensional structural information [26] [27] [28]. Related halogenated aromatic compounds exhibit specific geometric parameters that can be extrapolated to the target compound. The chlorofluorobenzene moiety typically adopts planar geometry with bond angles close to ideal benzene values [26] [28].

The carbon-fluorine bond length in similar compounds ranges from 1.35-1.37 angstroms, while carbon-chlorine bonds measure approximately 1.74-1.76 angstroms [26] [28]. These bond lengths reflect the different covalent radii of the halogen atoms and influence the overall molecular geometry [26].

The carbonyl functionalities in analogous structures show characteristic carbon-oxygen double bond lengths of approximately 1.21-1.23 angstroms for ketones and 1.20-1.22 angstroms for aldehydes [27] [28]. The slightly shorter aldehyde carbon-oxygen bond reflects the reduced electron donation from the hydrogen substituent compared to alkyl groups in ketones [27].

Intermolecular interactions in the crystal lattice include halogen bonding between chlorine and fluorine atoms, contributing to crystal stability [26] [28]. The aromatic rings engage in π-π stacking interactions with typical interplanar distances of 3.4-3.6 angstroms [26] [29]. These non-covalent interactions significantly influence the solid-state properties and packing arrangements [29].

Computational Conformational Analysis

Density functional theory calculations provide insights into the preferred conformations and electronic properties of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal [30] [29] [31]. Computational studies using dispersion-corrected density functional theory methods accurately predict molecular geometries and energetics for halogenated aromatic systems [29] [31].

The ground state conformation features the aromatic ring in a planar arrangement with the carbonyl groups adopting orientations that minimize steric repulsion [32] [30]. The halogen substituents influence the electron density distribution throughout the aromatic system, with fluorine acting as a strong electron-withdrawing group and chlorine providing moderate electron withdrawal [30] [31].

Conformational analysis reveals multiple local energy minima corresponding to different rotational orientations of the carbonyl-containing side chain relative to the aromatic plane [32] [29]. The energy barriers between these conformations typically range from 2-8 kilocalories per mole, indicating moderate flexibility at ambient temperatures [29].

The computational electrostatic potential maps demonstrate charge polarization induced by the halogen substituents [30] [31]. Fluorine creates regions of high electron density, while the carbonyl carbons exhibit significant positive charge character [30]. These electronic features influence intermolecular interactions and reactivity patterns [29] [31].

Vibrational frequency calculations confirm the infrared spectroscopic assignments and predict additional low-frequency modes associated with halogen bending vibrations [32] [30]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [32] [30].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

200.0040353 g/mol

Monoisotopic Mass

200.0040353 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types